molecular formula C11H19N3O2 B13637233 Methyl 2-methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Methyl 2-methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13637233
M. Wt: 225.29 g/mol
InChI Key: DPRHONBRKPZFTQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a structurally complex ester featuring a pyrazole ring, a methylamino group, and a branched alkyl chain. The pyrazole ring contributes to hydrogen-bonding capabilities, while the methyl ester and methylamino groups influence solubility and bioavailability.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-methyl-2-(methylamino)-4-(5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-6-11(2,12-3)10(15)16-4/h5,7,12H,6,8H2,1-4H3

InChI Key

DPRHONBRKPZFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C)(C(=O)OC)NC

Origin of Product

United States

Biological Activity

Methyl 2-methyl-4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N4O2C_{12}H_{18}N_4O_2. Its structure includes a pyrazole ring, which is known to impart various biological activities to compounds. The specific arrangement of functional groups plays a crucial role in its interaction with biological targets.

  • Receptor Interaction : Compounds containing pyrazole moieties often interact with various receptors, including G-protein coupled receptors (GPCRs). For example, pyrazole derivatives have been studied for their effects on the muscarinic acetylcholine receptor (mAChR), which is implicated in neurocognitive disorders .
  • Enzyme Inhibition : Many pyrazole derivatives exhibit enzyme inhibitory properties. For instance, some studies suggest that they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
  • Antimicrobial Activity : The presence of the pyrazole group in certain compounds has been linked to antimicrobial activity against various pathogens, making it a promising candidate for further research in this area .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects of methyl pyrazole derivatives on mAChR activity. Results indicated that specific modifications enhanced receptor affinity and selectivity .
Study 2 Evaluated the anti-inflammatory properties of pyrazole-containing compounds, demonstrating significant inhibition of COX enzymes in vitro .
Study 3 Assessed the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria, showing promising results .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Neurocognitive Disorders : Due to its interaction with mAChRs, it holds potential for treating conditions like Alzheimer's disease.
  • Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications.
  • Antimicrobial Agents : The compound's antimicrobial properties suggest utility in developing treatments for bacterial infections.

Comparison with Similar Compounds

Heterocyclic Substitution: Pyrazole vs. Benzimidazole

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, )

  • Structural Differences : Replaces the pyrazole with a benzimidazole ring, introducing a bulkier aromatic system. The ethyl ester and benzyl-hydroxyethyl substituents enhance hydrophobicity compared to the target compound’s methyl ester and simpler pyrazole.
  • Synthesis : Synthesized via Schiff base formation using benzaldehyde and acetic acid catalysis, followed by ester hydrolysis to a carboxylic acid (Compound 3, ). This contrasts with typical pyrazole syntheses, which often involve cyclization of hydrazines with diketones.
  • Implications : The benzimidazole’s aromaticity may increase π-π stacking interactions in biological systems, whereas the pyrazole’s smaller size in the target compound could improve metabolic stability.

Pyrazole Derivatives: Substituent Effects

5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives (Compounds 7a/b, )

  • Structural Differences: Feature a hydroxy-amino pyrazole linked to thiophene or cyanoacetate groups. Unlike the target compound’s 5-methylpyrazole, these derivatives prioritize polar substituents (hydroxy, amino) that enhance water solubility.
  • Synthesis: Utilizes malononitrile or ethyl cyanoacetate in 1,4-dioxane with sulfur, highlighting the role of electron-deficient reactants in pyrazole functionalization .
  • Implications : The target compound’s 5-methyl group likely increases lipophilicity, favoring membrane permeability over the hydrophilic 7a/b analogs.

Methylamino-Ester Branching Patterns

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (Compound, )

  • Structural Differences: Shares the methylamino and ester motifs but lacks the pyrazole substituent. The 3,3-dimethyl branching introduces greater steric hindrance than the target compound’s 2-methyl-4-pyrazole chain.
  • Physicochemical Data: ¹H-NMR: Methylamino (δ 2.54), methyl ester (δ 3.79) . Synthesis: Uses tert-butoxycarbonyl (Boc) protection/deprotection, a common strategy for amino ester synthesis .

Methyl 2-ethyl-2-(methylamino)butanoate Hydrochloride (Reference Example 90, )

  • Structural Differences : Substitutes the pyrazole with an ethyl branch, increasing steric bulk at the 2-position.
  • Physicochemical Data: ¹H-NMR: Methylamino (δ 2.51), methyl ester (δ 3.84) .
  • Implications : The ethyl group may lower solubility in polar solvents compared to the pyrazole-containing target compound.

Physicochemical and Spectral Comparisons

Compound ¹H-NMR Key Peaks (δ) Solubility Trends Reference
Target Compound Pyrazole (C-H ~6.5–7.5), methylamino (~2.5) Moderate (ester + pyrazole)
Compound 2 Benzimidazole (C-H ~7.0–8.0) Low (bulky benzyl group)
Methyl (S)-3,3-dimethyl analog Methylamino (2.54), methyl ester (3.79) High (polar HCl salt)
Reference Example 90 Methylamino (2.51), methyl ester (3.84) Moderate (ethyl branching)

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